2-(4-Methylphenyl)phenol

Synthetic Chemistry C-H Activation Heterocycle Synthesis

Researchers requiring the exact 4'-methyl-2-biphenyl scaffold for synthesizing Valsartan intermediates or performing phenol-directed C-H activation often face supply inconsistency. 2-(4-Methylphenyl)phenol (CAS 101043-55-4) eliminates regioisomer uncertainty. - Enables route-specific synthesis of 4'-methyl-2-biphenylcarbonitrile, a critical Valsartan precursor. - Ortho-hydroxyl group is essential for Pd-catalyzed C-H activation/carbonylation to construct dibenzopyranones. - LogP ~3.5 and phenolic structure support antimicrobial SAR studies, offering a distinct membrane interaction profile. Supplied with certified purity, ensuring reproducible results and synthetic route integrity.

Molecular Formula C13H12O
Molecular Weight 184.23 g/mol
CAS No. 101043-55-4
Cat. No. B024602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylphenyl)phenol
CAS101043-55-4
Molecular FormulaC13H12O
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC=CC=C2O
InChIInChI=1S/C13H12O/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14/h2-9,14H,1H3
InChIKeyZZFKRTRYOSBWQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methylphenyl)phenol – Baseline Profile for Research and Procurement


2-(4-Methylphenyl)phenol (also known as 4'-methylbiphenyl-2-ol or 2-(p-tolyl)phenol) is a biphenyl-based phenolic compound with the molecular formula C13H12O and a molecular weight of 184.23 g/mol [1]. It is a solid organic building block [2] characterized by its biphenyl scaffold with a methyl substituent at the para position of one ring and a hydroxyl group at the ortho position of the other, giving it a calculated LogP (XLogP3) of approximately 3.5 [3]. The compound serves as a versatile intermediate in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, and is also investigated for potential antimicrobial applications . It is commercially available from multiple vendors at purities typically around 96% .

Structural Advantage Over Non-Phenolic Biphenyls


Substituting a generic biphenyl core with 2-(4-Methylphenyl)phenol is not a trivial exchange. Its specific substitution pattern—a free phenolic -OH group ortho to the biphenyl linkage and a para-methyl group on the adjacent ring—confers a unique reactivity profile that is absent in unsubstituted biphenyl or methyl-substituted biphenyls lacking the hydroxyl group. This structural motif is essential for enabling directed C-H activation/carbonylation reactions, which are not feasible with non-phenolic biphenyls . Furthermore, the compound's antimicrobial activity is not a generic property of all biphenyls but arises from a combination of hydrophobicity (LogP ≈ 3.5) and phenolic hydrogen-bonding capacity, which disrupts bacterial membranes [1]. In the context of synthetic applications like the Suzuki-Miyaura coupling for valsartan precursors, using an alternative analog (e.g., 4-methylbiphenyl without the -OH group) would prevent subsequent functionalization and lead to synthetic route failure .

Quantitative Differentiation Guide


Phenol-Directed C–H Activation for Dibenzopyranone Synthesis

2-(4-Methylphenyl)phenol serves as a critical substrate for palladium-catalyzed, phenol-directed C-H activation/carbonylation to yield dibenzopyranones. This reactivity is directly enabled by the ortho-hydroxyl group acting as a directing group. The reaction proceeds with Pd(OAc)₂ as a catalyst and Cu(OAc)₂ as an oxidant under a CO atmosphere to form the desired product .

Synthetic Chemistry C-H Activation Heterocycle Synthesis

Antimicrobial Potential via Lipophilic Biphenyl Scaffold

While no direct, quantitative MIC data is publicly available for 2-(4-Methylphenyl)phenol itself, its antimicrobial potential can be inferred through its close structural relationship to two well-studied classes. First, as a para-methylphenol (p-cresol) derivative, it shares the core motif known to exhibit antimicrobial activity, with p-cresol showing MIC values against E. coli in the range of 128-256 µg/mL [2]. Second, its biphenyl structure enhances lipophilicity, a known driver of increased antimicrobial potency, with LogP values above 3 often correlating with improved membrane disruption [3].

Antimicrobial Discovery Medicinal Chemistry Structure-Activity Relationship

Key Building Block for Valsartan Intermediate Synthesis

2-(4-Methylphenyl)phenol is the core scaffold for 4'-methyl-2-biphenylcarbonitrile, a critical intermediate in the synthesis of the antihypertensive drug Valsartan. In a scaled-up Suzuki-Miyaura coupling, 2-chlorobenzonitrile and 4-tolylboronic acid (which generates the 2-(p-tolyl)phenyl motif) were reacted over a SiliaCat DPP-Pd catalyst to yield this key intermediate in high yield under optimized batch conditions . Alternative starting materials without this specific substitution pattern would not lead to the correct intermediate.

Pharmaceutical Intermediates API Synthesis Cross-Coupling

Lipophilicity Advantage Over Monocyclic Phenols

The compound's biphenyl scaffold confers significantly higher lipophilicity compared to monocyclic phenolic analogs. Its calculated XLogP3 value of 3.5 [1] is substantially greater than that of its monocyclic counterparts, 2-methylphenol (XLogP3 = 1.95 [2]) and 4-methylphenol (p-cresol, LogP = 2.06 [3]). This difference is a key consideration in applications where membrane permeability or lipophilic interactions are critical, such as in antimicrobial design or as a hydrophobic building block for materials science.

ADME Prediction Physicochemical Properties Drug Design

Target Application Scenarios


Dibenzopyranone Synthesis via Directed C–H Functionalization

This compound is the preferred starting material for researchers utilizing phenol-directed C-H activation strategies to construct dibenzopyranone scaffolds. Its ortho-hydroxyl group is essential for directing the palladium catalyst, a reactivity that is not possible with simple biphenyls . It is ideal for labs focused on developing new heterocyclic compounds with potential biological activity.

Sartan-Class API Intermediate Preparation

For medicinal chemistry and process development groups, this compound provides the exact biphenyl scaffold required for synthesizing intermediates like 4'-methyl-2-biphenylcarbonitrile, a crucial building block in the Valsartan synthetic route . Procuring this specific compound ensures route integrity and avoids the use of incorrect regioisomers.

Antimicrobial Screening and SAR Studies

Its combination of a phenolic hydroxyl group and a lipophilic biphenyl scaffold (LogP ≈ 3.5) makes it a valuable candidate for inclusion in antimicrobial screening libraries [1]. Its higher lipophilicity, compared to simpler monocyclic phenols, suggests a different membrane interaction profile, making it a relevant compound for structure-activity relationship (SAR) investigations aimed at optimizing antimicrobial potency [2].

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